Cas no 52632-17-4 ((E)-3-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)amino-1H-pyrazole-4-carboxylic Acid Ethyl Ester)

(E)-3-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)amino-1H-pyrazole-4-carboxylic Acid Ethyl Ester is a versatile intermediate in organic synthesis, particularly valued for its functionalized pyrazole and acrylate moieties. The compound’s structure, featuring a cyano group, ethoxycarbonyl substituents, and a conjugated double bond, makes it suitable for applications in heterocyclic chemistry and the development of pharmacologically active molecules. Its reactivity allows for further derivatization, enabling the synthesis of complex scaffolds. The ethyl ester groups enhance solubility in organic solvents, facilitating purification and downstream reactions. This compound is particularly useful in the preparation of agrochemicals, pharmaceuticals, and specialty chemicals, where precise functional group manipulation is required.
(E)-3-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)amino-1H-pyrazole-4-carboxylic Acid Ethyl Ester structure
52632-17-4 structure
Product Name:(E)-3-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)amino-1H-pyrazole-4-carboxylic Acid Ethyl Ester
CAS No:52632-17-4
MF:C12H14N4O4
MW:278.263962268829
CID:1065037
PubChem ID:736594
Update Time:2025-05-23

(E)-3-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)amino-1H-pyrazole-4-carboxylic Acid Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • (E)-3-[(2-Cyano-3-ethoxy-3-oxo-1-propenyl)amino]-1H-pyrazole-4-carboxylic Acid Ethyl Ester
    • ethyl 5-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-1H-pyrazole-4-carboxylate
    • Ethyl 3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate
    • UNII-TMU76O69XM
    • WMA57107
    • DB-257908
    • 52632-17-4
    • ethyl5-[(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)amino]-1H-pyrazole-4-carboxylate
    • (E)-ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate
    • DTXSID30200612
    • MFCD01812295
    • Ethyl (E/Z)-3-(2-Carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate
    • ethyl 5-{[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]amino}-1H-pyrazole-4-carboxylate
    • AKOS015992546
    • Q27290031
    • 1H-Pyrazole-4-carboxylic acid, 3-((2-cyano-3-ethoxy-3-oxo-1-propenyl)amino)-, ethyl ester, (E)-
    • Ethyl 3-((2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)amino)-1H-pyrazole-4-carboxylate
    • TMU76O69XM
    • ethyl-(E/Z)-5-(2-carbethoxy-2-cyanoethenyl)aMino-1H-pyrazole-4-carboxylate
    • ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)amino]-1H-pyrazole-4-carboxylate
    • CCG-43507
    • 3J-937
    • SR-01000633423-1
    • Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (E)-
    • (E)-3-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)amino-1H-pyrazole-4-carboxylic Acid Ethyl Ester
    • Inchi: 1S/C12H14N4O4/c1-3-19-11(17)8(5-13)6-14-10-9(7-15-16-10)12(18)20-4-2/h6-7H,3-4H2,1-2H3,(H2,14,15,16)/b8-6+
    • InChI Key: GMGGKDVJSPDXNB-SOFGYWHQSA-N
    • SMILES: O(CC)C(C1C=NNC=1N/C=C(\C#N)/C(=O)OCC)=O

Computed Properties

  • Exact Mass: 278.10200
  • Monoisotopic Mass: 278.10150494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 8
  • Complexity: 440
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 117Ų

Experimental Properties

  • PSA: 120.33000
  • LogP: 0.39078

(E)-3-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)amino-1H-pyrazole-4-carboxylic Acid Ethyl Ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C979500-250mg
(E)-3-[(2-Cyano-3-ethoxy-3-oxo-1-propenyl)amino]-1H-pyrazole-4-carboxylic Acid Ethyl Ester
52632-17-4
250mg
$207.00 2023-05-18
TRC
C979500-2.5g
(E)-3-[(2-Cyano-3-ethoxy-3-oxo-1-propenyl)amino]-1H-pyrazole-4-carboxylic Acid Ethyl Ester
52632-17-4
2.5g
$1642.00 2023-05-18
A2B Chem LLC
AG25581-1mg
(E)-3-[(2-Cyano-3-ethoxy-3-oxo-1-propenyl)aMino]-1H-pyrazole-4-carboxylic Acid Ethyl Ester
52632-17-4 >90%
1mg
$201.00 2024-04-19
A2B Chem LLC
AG25581-5mg
(E)-3-[(2-Cyano-3-ethoxy-3-oxo-1-propenyl)aMino]-1H-pyrazole-4-carboxylic Acid Ethyl Ester
52632-17-4 >90%
5mg
$214.00 2024-04-19
A2B Chem LLC
AG25581-10mg
(E)-3-[(2-Cyano-3-ethoxy-3-oxo-1-propenyl)aMino]-1H-pyrazole-4-carboxylic Acid Ethyl Ester
52632-17-4 >90%
10mg
$240.00 2024-04-19
A2B Chem LLC
AG25581-500mg
(E)-3-[(2-Cyano-3-ethoxy-3-oxo-1-propenyl)aMino]-1H-pyrazole-4-carboxylic Acid Ethyl Ester
52632-17-4 >90%
500mg
$720.00 2024-04-19
A2B Chem LLC
AG25581-1g
(E)-3-[(2-Cyano-3-ethoxy-3-oxo-1-propenyl)aMino]-1H-pyrazole-4-carboxylic Acid Ethyl Ester
52632-17-4 >90%
1g
$1295.00 2024-04-19

Additional information on (E)-3-(2-Cyano-3-ethoxy-3-oxo-1-propenyl)amino-1H-pyrazole-4-carboxylic Acid Ethyl Ester

(E)-3-(2-Cyano-3-Ethoxy-3-Oxo-1-Propenyl)Amino-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester: A Comprehensive Overview

The compound with CAS No 52632-17-4, known as (E)-3-(2-Cyano-3-Ethoxy-3-Oxo-1-Propenyl)Amino-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structural features, which include a pyrazole ring, an ethoxycarbonyl group, and a cyano-substituted propenyl chain. These structural elements contribute to its distinctive chemical properties and potential applications in drug design and materials science.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their ability to modulate various biological targets. The (E)-configuration of the double bond in the propenyl chain plays a crucial role in determining the compound's stereochemical properties, which are essential for its biological activity. Researchers have explored the synthesis of this compound through a variety of methods, including condensation reactions and catalytic processes, with a focus on optimizing yield and purity.

The ethoxycarbonyl group attached to the pyrazole ring enhances the compound's solubility in organic solvents, making it more amenable to experimental studies. Additionally, the cyano group introduces electron-withdrawing effects, which can influence the molecule's reactivity and stability. These properties have led to investigations into its potential as a precursor for more complex molecules or as an active ingredient in pharmaceutical formulations.

From a synthetic perspective, the preparation of (E)-3-(2-Cyano-3-Ethoxy-3-Oxo-1-Propenyl)Amino-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester involves multi-step reactions that require precise control over reaction conditions. The use of transition metal catalysts has been shown to improve the efficiency of these reactions, particularly in forming the critical double bond stereochemistry. Such advancements underscore the importance of continuous innovation in synthetic methodologies to meet the demands of modern drug discovery.

In terms of applications, this compound has been studied for its potential role in inhibiting specific enzymes or receptors associated with diseases such as cancer and neurodegenerative disorders. Preclinical studies have demonstrated promising results, although further research is needed to fully understand its efficacy and safety profile. Its structural versatility also makes it a candidate for use in advanced materials, such as polymers or sensors, where specific chemical functionalities are required.

Moreover, computational modeling techniques have been employed to predict the compound's behavior under various conditions. These models provide insights into its electronic structure, reactivity, and interactions with biological systems. Such computational approaches are increasingly being integrated with experimental studies to accelerate drug development processes and reduce costs.

In conclusion, (E)-3-(2-Cyano-3-Ethoxy-3-Oxo-1-Propenyl)Amino-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester represents a fascinating example of how complex organic molecules can be designed and synthesized for specific applications. With ongoing advancements in synthetic chemistry and pharmacology, this compound holds great promise for contributing to breakthroughs in medicine and materials science.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen